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molecular formula C4H2F3NS B2569442 2-(Trifluoromethyl)-1,3-thiazole CAS No. 1449334-50-2

2-(Trifluoromethyl)-1,3-thiazole

Cat. No. B2569442
M. Wt: 153.12
InChI Key: XMXXKSHWUKNLPQ-UHFFFAOYSA-N
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Patent
US08183270B2

Procedure details

A solution of 5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole [prepared in accordance with U.S. Pat. No. 5,338,856] (170 mg, 069 mmol) in 5 mL of ethanol was treated sodium methylthiolate (60 mg, 0.86 mmol) at room temperature. The reaction was complete in 10 min and so the solvent was carefully removed under reduced pressure (40 mmHg) without heating. The residue was partitioned between dichloromethane and dilute hydrochloric acid, washed with saturated brine and dried over sodium sulfate. The solvent was again carefully removed under reduced pressure (40 mmHg) without heating to yield 5-[methylthio)methyl]-2-(trifluoromethyl)-1,3-thiazole (140 mg; 96%) as a pale orange liquid: 1H NMR (CDCl3) δ 7.75 (s, 1H), 3.90 (s, 2H), 2.10 (s, 3H); GCMS (FID) m/z 213 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium methylthiolate
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC[C:3]1[S:7][C:6]([C:8]([F:11])([F:10])[F:9])=[N:5][CH:4]=1>C(O)C>[F:9][C:8]([F:11])([F:10])[C:6]1[S:7][CH:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CN=C(S1)C(F)(F)F
Step Two
Name
sodium methylthiolate
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
so the solvent was carefully removed under reduced pressure (40 mmHg)
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and dilute hydrochloric acid
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was again carefully removed under reduced pressure (40 mmHg)
TEMPERATURE
Type
TEMPERATURE
Details
without heating

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C=1SC=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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